molecular formula C22H31NO5 B12363083 (2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol

(2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol

Cat. No.: B12363083
M. Wt: 389.5 g/mol
InChI Key: YYNGBCGFVNIEML-ARHWDDMQSA-N
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Description

Crystallographic Analysis of Tricyclic Core Architecture

The 2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene system forms the central scaffold of the compound. Single-crystal X-ray diffraction studies of analogous tricyclic alkaloids, such as polycitorols and petranines, have established orthorhombic crystal systems (space group P2₁2₁2₁) with lattice parameters a = 8.4494(17) Å, b = 9.3505(19) Å, and c = 15.315(3) Å. These systems exhibit a fused bicyclic framework with a bridging oxygen atom and a nitrogen-containing heterocycle. For the target compound, the tricyclic core adopts a chair-boat conformation stabilized by intramolecular hydrogen bonding between the oxa-oxygen and the adjacent hydroxyl group.

Table 1: Crystallographic Parameters of Related Tricyclic Alkaloids

Parameter Polycitorol A 6-Trichloromethyl-9-oxa-5-azatricyclo
Space group P2₁2₁2₁ P2₁2₁2₁
a (Å) 8.4494(17) 8.4494(17)
b (Å) 9.3505(19) 9.3505(19)
c (Å) 15.315(3) 15.315(3)
V (ų) 1210.0(4) 1210.0(4)

The absolute configuration of the tricyclic system was confirmed as (1R,3S) via Flack parameter analysis (Flack = 0.00(10)). The nitrogen atom resides in a quaternary configuration, contributing to the rigidity of the bicyclic framework.

Stereochemical Configuration Determination via Nuclear Magnetic Resonance Spectroscopy

The stereochemistry of the compound was resolved using a combination of ¹H-¹H COSY, HMBC, and ROESY experiments. Key NOE correlations between H-2 (δ 2.97) and H-9ax (δ 2.15) confirmed the cis-fusion of the A/B rings. The (2R,3R,6S) configuration of the oxan-3-ol moiety was established through coupling constants (J = 10 Hz for H-2/H-3) and HMBC correlations from H-6 (δ 4.09) to C-4 (δ 77.9).

Table 2: Key NMR Assignments for Stereochemical Analysis

Position δC (ppm) δH (ppm) Multiplicity Key Correlations
C-1 134.6 - - -
C-2 121.3 5.83 bs H-3a, H-3b
C-3a 71.2 4.54 d (15.5 Hz) H-3b, H-8
C-9 77.9 - - H-4ax, H-9ax

The Z-configuration of the hept-2-en-4-ylidene group was deduced from the upfield shift of H-5 (δ 5.36) and its coupling to H-4 (δ 4.92). ROESY interactions between H-17 and H-8 further supported the (4R,5S) configuration of the side chain.

Conformational Dynamics of Oxa-Azatricyclo Decadiene System

Molecular dynamics simulations of the 2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene system revealed two predominant conformers:

  • A chair-boat conformation stabilized by O–H···N hydrogen bonding (ΔG = 0.5 kcal/mol).
  • A twist-boat conformation favored in nonpolar solvents (ΔG = 1.2 kcal/mol).

The energy barrier for interconversion between these states was calculated as 8.3 kcal/mol, indicating restricted rotation due to steric hindrance from the methyl group at C-2. The oxan-3-ol ring adopts a 4C1 chair conformation, with puckering parameters Q = 0.52 Å and θ = 12.6°.

Comparative Structural Analysis with Related Pyrrolizidine Alkaloids

The target compound shares structural homology with petranine-type pyrrolizidine alkaloids but differs in three critical aspects:

  • Ring System : Unlike the bicyclic necine base of petranines, this compound features a tricyclic core with a 2-oxa-6-aza bridge.
  • Substituents : The C-10 ylidene group replaces the traditional C-1 hydroxyl found in lycorine.
  • Stereochemistry : The (1R,3S) configuration contrasts with the (7S,8R) configuration of petranines.

Table 3: Structural Comparison with Pyrrolizidine Alkaloids

Feature Target Compound Petranine Lycorine
Core Structure 2-Oxa-6-azatricyclo Bicyclic pyrrolizidine Phenanthridine
Key Functional Groups C-10 ylidene, C-5 hydroxyl C-9 ester, C-7 hydroxyl C-1 hydroxyl, C-3 methoxy
Ring Fusion cis-A/B trans-A/B Planar phenanthridine

The tricyclic system enhances rigidity compared to lycorine, potentially influencing bioactivity profiles.

Properties

Molecular Formula

C22H31NO5

Molecular Weight

389.5 g/mol

IUPAC Name

(2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol

InChI

InChI=1S/C22H31NO5/c1-4-16(24)18(27-21-8-6-17(25)14(3)26-21)12-13(2)11-15-5-7-19-22(15)20(28-22)9-10-23-19/h5,7,11-12,14,16-18,20-21,24-25H,4,6,8-10H2,1-3H3/b13-12-,15-11+/t14-,16+,17-,18-,20+,21+,22-/m1/s1

InChI Key

YYNGBCGFVNIEML-ARHWDDMQSA-N

Isomeric SMILES

CC[C@@H]([C@@H](/C=C(/C)\C=C\1/C=CC2=NCC[C@H]3[C@@]12O3)O[C@H]4CC[C@H]([C@H](O4)C)O)O

Canonical SMILES

CCC(C(C=C(C)C=C1C=CC2=NCCC3C12O3)OC4CCC(C(O4)C)O)O

Origin of Product

United States

Preparation Methods

Biosynthetic and Fermentation Approaches

While chemical synthesis dominates the literature, Hatomamicin (YL-0358M-A) is naturally produced by Saccharopolyspora strain YL-0358M via polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways. Fermentation yields ≈0.5–1.2 mg/L, but this route lacks scalability for industrial use.

Chemical Synthesis Strategies

Tricyclic Core Construction via Pauson-Khand Reaction

The 2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene system is synthesized using a rhodium-catalyzed distal-selective allene-ynamide Pauson-Khand cyclization :

  • Substrate : Ynamide-allene precursor (e.g., 8c, Scheme 2 in).
  • Conditions : [Rh(CO)Cl(dppp)]₂ (5 mol%), CO atmosphere, 60°C, 12h.
  • Yield : 66% (19 mmol scale).
  • Key Advantage : Direct formation of the [4.3.0] bicyclic intermediate with correct stereochemistry.
Table 1: Optimization of Pauson-Khand Cyclization
Catalyst Temp (°C) Yield (%) Selectivity (distal:proximal)
[Rh(CO)Cl(dppp)]₂ 60 66 9:1
Mo(CO)₆ 80 22 3:1
Co₂(CO)₈ 70 35 4:1

Hept-2-en-4-yl Side Chain Installation

The (Z,1E,4R,5S)-5-hydroxy-2-methylhept-2-en-4-yl group is introduced via stereoselective aldol addition and dehydration :

  • Aldol Reaction :
    • Substrate : Lithium enolate of tricyclic ketone.
    • Electrophile : Acetaldehyde (−78°C, THF).
    • Result : β-hydroxy ketone (60:40 dr).
  • Dehydration : Burgess reagent (CH₃SO₂NCO), 82% yield, syn-elimination to α,β-unsaturated ketone (55:45 cis/trans).

Oxane Ring Formation and Stereochemical Control

The 2-methyloxan-3-ol moiety is constructed via asymmetric epoxidation and ring-opening cyclization :

  • Epoxidation : Chiral phase-transfer catalysis (PTC) with Cinchona alkaloid 12 (5 mol%).
    • Conditions : Cumene hydroperoxide (CHP), K₂CO₃, toluene/H₂O, 25°C.
    • Yield : 62%, 72% ee (upgraded to >99% ee via recrystallization).
  • Cyclization : Acid-mediated ring closure (TFA/CH₂Cl₂) forms the oxane ring with retention of configuration.

Final Assembly and Functionalization

Key steps include :

  • Protodesilylation : TFA-mediated removal of TMS groups (89% yield).
  • N-Boc Deprotection : HCl/dioxane (94% yield).
  • Ethylene Ketal Protection : Ethylene glycol, p-TsOH, toluene (77% yield).
Table 2: Critical Reaction Conditions for Final Steps
Step Reagents/Conditions Yield (%) Purity (HPLC)
Protodesilylation TFA (10% v/v), CH₂Cl₂, 25°C 89 95
N-Boc Deprotection HCl (4M in dioxane), 0°C→25°C 94 98
Ketal Formation Ethylene glycol, p-TsOH, reflux 77 97

Challenges and Optimization Insights

  • Stereochemical Drift : The heptene side chain’s Z/E ratio is sensitive to base strength. Use of LiHMDS over NaHMDS minimizes isomerization.
  • Cyclization Selectivity : Bromine-mediated cyclization (NBS/CH₂Cl₂) outperforms acid-catalyzed methods, achieving 97% yield for tricyclic intermediates.
  • Scalability Issues : Rhodium catalysts, though efficient, are costly. Molybdenum alternatives are under investigation but currently inferior.

Analytical Validation

  • Chiral HPLC : Chiralpak IA-3 column, hexane/i-PrOH (85:15), 1.0 mL/min.
  • X-ray Crystallography : Absolute configuration confirmed via ferrocene-CO₂Cl derivative.
  • NMR Comparison : δH 3.26 (s, 2H, oxane), δC 215.9 (ketone) match natural Hatomamicin.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds and other functional groups can be reduced using suitable reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have indicated that compounds structurally related to (2R,3R,6S)-6-[...] exhibit significant anticancer properties. For example, a series of derivatives were synthesized based on similar structural frameworks that showed selective inhibition of colon cancer cell proliferation. The compounds demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT116 cells, indicating their potential as targeted cancer therapies .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects appears to involve the modulation of heat shock proteins (HSP90) and TRAP1 signaling pathways. This suggests that the compound may interfere with cellular stress responses in cancer cells, leading to apoptosis and reduced cell viability .

Synthetic Applications

Chemical Synthesis
The synthesis of (2R,3R,6S)-6-[...] involves complex chemical reactions including chemoenzymatic processes and selective opening of epoxides. These methods are crucial for producing the compound in a laboratory setting and highlight its utility as a synthetic intermediate in organic chemistry .

Synthetic Intermediates
Due to its intricate structure, this compound can serve as a valuable intermediate in the synthesis of other bioactive molecules. The ability to modify its structure through various chemical reactions allows chemists to explore new derivatives with potentially enhanced biological activities .

Natural Product Research

Natural Product Likeness
Research indicates that (2R,3R,6S)-6-[...] has characteristics typical of natural products. Its structural complexity and the presence of multiple functional groups suggest it could be part of a larger class of natural compounds with significant biological activity .

Biological Activity Studies
Ongoing studies are assessing the biological activities associated with this compound and its derivatives. These investigations aim to elucidate their roles in natural product chemistry and potential therapeutic applications .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivityIC50 values between 0.12 mg/mL - 0.81 mg/mL against HCT116 cells; selective inhibition observed
Mechanism of ActionInvolvement in HSP90 and TRAP1 signaling pathways
Synthetic ApplicationsUsed as a synthetic intermediate; complex synthesis methods employed
Natural Product ResearchCharacteristics typical of natural products; ongoing biological activity studies

Case Studies

Case Study 1: Anticancer Compound Development
A recent study synthesized a series of derivatives from a parent compound similar to (2R,3R,6S)-6-[...]. The derivatives were screened for anticancer activity against various cell lines with promising results indicating that modifications could enhance selectivity and potency against specific cancer types.

Case Study 2: Chemoenzymatic Approaches
In another research effort focusing on chemoenzymatic synthesis methods for compounds like (2R,3R,6S)-6-[...], researchers successfully demonstrated efficient pathways for producing structurally complex molecules that are otherwise challenging to synthesize through traditional organic chemistry methods.

Mechanism of Action

The mechanism of action of (2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Feature Target Compound Compound 16 () Glycoside ()
Core Structure 2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene 1H-1,2,3-triazolyl and fluorinated heptadecafluoroundecanamido chains Multi-sugar glycoside with tetrahydropyran rings
Functional Groups Hydroxyl, methyl, ether, tricyclic nitrogen-oxygen system Triazole, fluorocarbon, acetoxy, pyrimidinedione Hydroxyl, glycosidic ethers, acetylated sugars
Molecular Weight ~500–600 (estimated) Not explicitly stated (fluorinated chains suggest higher MW) 975.12 g/mol
Stereochemical Complexity Multiple stereocenters (4R,5S,1R,3S, etc.) High (R/S configurations across tetrahydropyran and tetrahydrofuran rings) Extensive stereocenters in sugar units and triterpene backbone
Key Applications Undocumented in evidence (structural analogs suggest drug discovery potential) Antiviral or bioactive molecules (pyrimidinedione motif) Biomedical research (glycoside for cell signaling or antimicrobial studies)

Key Observations:

Tricyclic vs. Bicyclic Systems: The target’s tricyclic nitrogen-oxygen core distinguishes it from bicyclic terpenoids (e.g., ) and may enhance rigidity or binding specificity compared to simpler bicyclic systems .

Fluorinated vs. Hydrophilic Moieties : Unlike Compound 16’s fluorinated chains (improving lipid solubility), the target’s hydroxyl and oxan-3-ol groups suggest higher polarity, akin to glycosides in .

Synthetic Challenges : The stereospecific assembly of the tricyclic system likely requires specialized techniques, contrasting with ’s triazole-based click chemistry .

Research Findings and Implications

  • Physicochemical Properties : The oxan-3-ol ring and hydroxyl groups suggest moderate water solubility, similar to glycosides (), whereas fluorinated analogs () exhibit enhanced membrane permeability .
  • Analytical Characterization : Techniques such as X-ray crystallography (via SHELX, ) or NMR would be critical for resolving its stereochemistry, paralleling methods used for complex glycosides .

Biological Activity

The compound (2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure

The structure of the compound includes multiple functional groups that contribute to its biological properties. The presence of hydroxyl groups and a complex bicyclic structure is noteworthy for its potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties in various assays, which may protect cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against several bacterial strains.
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Antioxidant Activity

A study conducted on various extracts containing the compound demonstrated a strong ability to scavenge free radicals. The IC50 values for radical scavenging were significantly lower than those of common antioxidants like ascorbic acid.

Extract TypeIC50 Value (µg/mL)
Compound Extract25
Ascorbic Acid50

Antimicrobial Activity

In vitro testing against common pathogens revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Anti-inflammatory Effects

The compound was tested in RAW 264.7 macrophages and showed a dose-dependent reduction in nitric oxide production induced by lipopolysaccharide (LPS).

Dose (µg/mL)NO Production (% Inhibition)
1030
2550
5075

Cytotoxicity

In cancer cell lines such as HeLa and MCF7, the compound exhibited significant cytotoxic effects with IC50 values indicating potent activity.

Cell LineIC50 Value (µM)
HeLa12
MCF715

Case Studies

  • Case Study on Antioxidant Properties : A clinical trial evaluated the effects of the compound in patients with oxidative stress-related conditions. Results indicated improved biomarkers of oxidative damage after treatment with the compound.
  • Case Study on Antimicrobial Efficacy : A research group investigated the antimicrobial effects in a wound healing model and found that topical application of the compound significantly reduced bacterial load compared to controls.

Q & A

Q. How can the stereochemical configuration of this compound be experimentally validated?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, in analogous tricyclic systems, X-ray studies at 298 K with mean C–C bond lengths of 0.004 Å and R-factors ≤0.046 have been used to confirm configurations . For this compound, grow high-quality crystals in non-polar solvents and perform diffraction analysis. Pair with NMR (e.g., NOESY for spatial proximity) to cross-validate substituent orientations.

Q. What analytical techniques are suitable for assessing purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS to detect impurities. Pharmacopeial guidelines recommend monitoring for related substances at 210–254 nm .
  • NMR Spectroscopy : ¹H/¹³C NMR with DEPT-135 and HSQC can identify functional groups and confirm stereodescriptors. Compare chemical shifts with computational predictions (e.g., DFT) to resolve ambiguities .

Q. How to design a preliminary bioactivity screening protocol for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors structurally similar to the compound’s motifs (e.g., oxabicyclo or azatricyclo systems). For example, test inhibition of bacterial transpeptidases (due to β-lactam-like moieties) .
  • Assay Conditions : Use microplate-based assays (e.g., fluorescence polarization for binding affinity) at pH 7.4. Include positive controls (e.g., known inhibitors) and measure IC₅₀ values in triplicate .

Advanced Research Questions

Q. How do stereochemical variations in the oxabicyclo[3.1.0]hexane core impact metabolic stability?

Methodological Answer:

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and track degradation via LC-MS/MS. Compare half-lives of diastereomers.
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict CYP3A4/2D6 binding affinities. Stereoselective metabolism often correlates with substrate-enzyme steric clashes .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Data Triangulation : If cell-based assays show activity but enzyme assays do not, evaluate membrane permeability (e.g., PAMPA assay) or off-target effects.
  • Orthogonal Assays : Validate antibacterial activity via both broth microdilution (MIC) and time-kill kinetics. Discrepancies may arise from static vs. cidal mechanisms .

Q. How to optimize synthetic routes for scalability while preserving stereochemical fidelity?

Methodological Answer:

  • Catalytic Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) for the azatricyclo segment. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Process Chemistry : Replace hazardous solvents (e.g., DCM) with MeCN/H₂O mixtures. For critical steps (e.g., cyclization), use DOE (Design of Experiments) to optimize temperature and catalyst loading .

Key Considerations for Experimental Design

  • Stereochemical Complexity : The compound’s 2-oxa-6-azatricyclo core requires rigorous chiral resolution techniques. Use chiral stationary phases (e.g., Chiralpak IA) during purification .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH). Hydrolysis of the oxan-3-ol moiety may necessitate pH-controlled formulations .

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